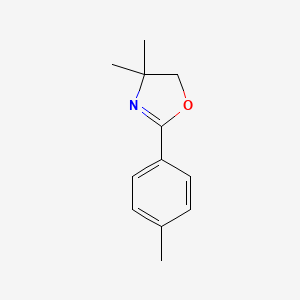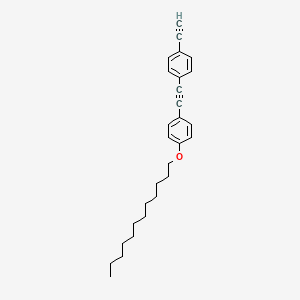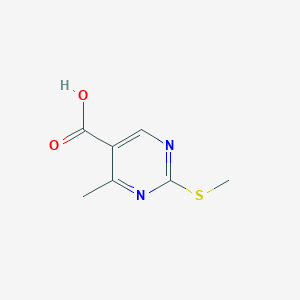![molecular formula C10H12Cl2N2O2S B1306971 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine CAS No. 524711-29-3](/img/structure/B1306971.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine is not well-documented. its effects are likely mediated through interactions with specific proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonyl group plays a crucial role in these interactions, potentially forming covalent bonds with target molecules .
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine can be compared to other sulfonyl-containing piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine: Similar in structure but with different substitution patterns on the phenyl ring.
1-(4-Nitrophenyl)sulfonyl)piperazine: Contains a nitro group instead of chlorine atoms, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and resulting chemical behavior.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYUZYHDXJSPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)











